6-Methoxy-1H-benzotriazole-5-carboxylic acid
Overview
Description
6-Methoxy-1H-benzotriazole-5-carboxylic acid is a chemical compound with the CAS Number: 59338-92-0 . It has a molecular weight of 193.16 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis pathway for methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate involves the reaction of 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylic acid with methanol in the presence of a dehydrating agent.Molecular Structure Analysis
The InChI code for 6-Methoxy-1H-benzotriazole-5-carboxylic acid is1S/C8H7N3O3/c1-14-7-3-6-5 (9-11-10-6)2-4 (7)8 (12)13/h2-3H,1H3, (H,12,13) (H,9,10,11)
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
Benzotriazole-5-carboxylic acid has been used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . It was also used in the hydrothermal synthesis of a new coordination polymer .Physical And Chemical Properties Analysis
6-Methoxy-1H-benzotriazole-5-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 228-230 degrees Celsius .Scientific Research Applications
Environmental Relevance in Wastewater Treatment
6-Methoxy-1H-benzotriazole-5-carboxylic acid has been identified as a major transformation product in the degradation of 5-methyl-1H-benzotriazole during wastewater treatment processes. Its presence in wastewater effluents highlights its environmental significance and raises questions about the broad range of possible reactions, including oxidation and hydroxylation, in the biological treatment of micropollutants (Huntscha et al., 2014).
Antimicrobial Properties
In research exploring the synthesis of 1H-benzimidazole derivatives, 6-Methoxy-1H-benzotriazole-5-carboxylic acid serves as a significant precursor. These derivatives show notable in vitro antibacterial and antifungal activity, suggesting its potential in developing new antimicrobial agents (Özden et al., 2011).
Peptide Synthesis
The compound finds application in peptide synthesis, especially in the coupling of conjugated carboxylic acids with methyl ester amino acids. This synthesis process highlights its utility in the production of various substituted amino acid derivatives (Brunel et al., 2005).
Role in Synthesis of Antifungal Agents
It has been used as a base structure in the synthesis of novel compounds with significant antifungal activity. This research underlines its importance in the development of new agricultural fungicides or antifungal pharmaceuticals (Liu et al., 2020).
Chemical Transformations and Luminescence Studies
Studies have explored its derivatives for chemical transformations, particularly focusing on their luminescence and complex-forming properties. This area of research can be crucial for the development of new materials with specific optical properties (Vasin et al., 2013).
Synthesis of Novel Antileukemic Agents
In the realm of medicinal chemistry, derivatives of 6-Methoxy-1H-benzotriazole-5-carboxylic acid have been synthesized and evaluated as potential antileukemic agents. This indicates its potential role in cancer treatment research (Gowda et al., 2009).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-methoxy-2H-benzotriazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-3-6-5(9-11-10-6)2-4(7)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILWQWDMFSVMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208087 | |
Record name | 6-Methoxy-1H-benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1H-benzotriazole-5-carboxylic acid | |
CAS RN |
59338-92-0 | |
Record name | 6-Methoxy-1H-benzotriazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59338-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-1H-benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-1H-benzotriazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.